molecular formula C11H19NO5 B8222034 1-Tert-butoxycarbonyl-3-methoxy-2-methyl-azetidine-3-carboxylic acid

1-Tert-butoxycarbonyl-3-methoxy-2-methyl-azetidine-3-carboxylic acid

Cat. No.: B8222034
M. Wt: 245.27 g/mol
InChI Key: OPTNSYPKAABPFA-UHFFFAOYSA-N
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Description

1-Tert-butoxycarbonyl-3-methoxy-2-methyl-azetidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of azetidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methoxy group, and a carboxylic acid functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butoxycarbonyl-3-methoxy-2-methyl-azetidine-3-carboxylic acid typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the desired azetidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds. This method is advantageous due to its efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-Tert-butoxycarbonyl-3-methoxy-2-methyl-azetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Tert-butoxycarbonyl-3-methoxy-2-methyl-azetidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-tert-butoxycarbonyl-3-methoxy-2-methyl-azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group serves as a protecting group, which can be selectively removed under acidic conditions to reveal the active functional groups. This allows for targeted reactions and modifications in complex synthetic sequences .

Comparison with Similar Compounds

Similar Compounds

    1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid: Similar in structure but lacks the methoxy and methyl groups.

    1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea: Contains a thiourea moiety instead of the azetidine ring.

    1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid: Features a piperidine ring instead of the azetidine ring.

Uniqueness

1-Tert-butoxycarbonyl-3-methoxy-2-methyl-azetidine-3-carboxylic acid is unique due to the presence of the methoxy and methyl groups, which can influence its reactivity and interactions in chemical and biological systems. These functional groups provide additional sites for modification and derivatization, making it a versatile compound for various applications.

Properties

IUPAC Name

3-methoxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-7-11(16-5,8(13)14)6-12(7)9(15)17-10(2,3)4/h7H,6H2,1-5H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTNSYPKAABPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1C(=O)OC(C)(C)C)(C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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